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Introduction
ALV2 is a potent and selective molecular glue degrader that targets the zinc-finger transcription

factor Helios (IKZF2) for proteasomal degradation. By hijacking the E3 ubiquitin ligase

Cereblon (CRBN), ALV2 induces the formation of a ternary complex, leading to the

ubiquitination and subsequent degradation of Helios. This technical guide provides an in-depth

overview of the mechanism of action of ALV2, supported by quantitative data, detailed

experimental protocols, and visual diagrams of the key molecular processes.

Core Mechanism of Action
ALV2 functions as a molecular glue, a type of small molecule that induces proximity between

two proteins that do not normally interact. In this case, ALV2 facilitates the interaction between

the substrate receptor CRBN, a component of the CUL4-DDB1-RBX1-CRBN (CRL4CRBN) E3

ubiquitin ligase complex, and the neosubstrate Helios.[1]

The key steps in the mechanism of action of ALV2 are as follows:

Binding to CRBN: ALV2 first binds to a specific pocket on the CRBN protein.[1]

Ternary Complex Formation: The binding of ALV2 to CRBN creates a novel protein surface

that is recognized by Helios. This leads to the formation of a stable ternary complex
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consisting of ALV2, CRBN, and Helios.[1]

Ubiquitination of Helios: Once Helios is brought into proximity with the CRL4CRBN E3 ligase

complex, it is polyubiquitinated.

Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome,

which recognizes and degrades the Helios protein.[1]

The selective degradation of Helios by ALV2 has been demonstrated in various cell types,

including Jurkat cells.[1]

Quantitative Data
The following table summarizes the available quantitative data for ALV2.

Parameter Value Assay Source

CRBN Binding IC50 0.57 µM TR-FRET [1]

Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action

of ALV2 are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Assays
TR-FRET assays were employed to quantitatively measure the binding of ALV2 to CRBN and

the formation of the CRBN-Helios ternary complex.[1]

1. CRBN Binding Assay:

Objective: To determine the binding affinity (IC50) of ALV2 to CRBN.

Principle: This is a competitive binding assay where ALV2 competes with a fluorescently

labeled tracer (BODIPY-lenalidomide) for binding to biotinylated CRBN. The binding of the

tracer to terbium-coupled streptavidin (which binds to the biotinylated CRBN) brings the
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terbium donor and BODIPY acceptor into close proximity, resulting in a high TR-FRET signal.

Unlabeled ALV2 displaces the tracer, leading to a decrease in the TR-FRET signal.

Materials:

384-well microplate

D300e Digital Dispenser

100 nM biotinylated StrepII-Avi-CRBN-His6DDB1ΔB

10 nM BODIPY-lenalidomide tracer

2 nM terbium-coupled streptavidin

Assay buffer: 50 mM Tris pH 7.5, 200 mM NaCl, 1 mM TCEP, and 0.1% Pluronic F-68

ALV2 compound

Procedure:

Dispense ALV2 into the 384-well microplate using the D300e Digital Dispenser,

normalized to 1% DMSO.

Prepare an assay mix containing 100 nM biotinylated CRBN, 10 nM BODIPY-lenalidomide

tracer, and 2 nM terbium-coupled streptavidin in the assay buffer.

Add the assay mix to the wells containing ALV2.

Incubate the reactions for 15 minutes at room temperature.

Measure TR-FRET on a PHERAstar FS microplate reader. Excite terbium fluorescence at

337 nm and record emission at 490 nm (terbium) and 520 nm (BODIPY) with a 70 µs

delay over 600 µs.

Calculate the TR-FRET signal as the 520/490 nm ratio.

Determine IC50 values using a nonlinear fit variable slope model in GraphPad Prism.[1]
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2. CRBN-Helios Dimerization Assay:

Objective: To confirm that ALV2 induces the formation of a ternary complex between CRBN

and Helios.

Principle: This assay measures the proximity between CRBN and Helios induced by ALV2.

CRBN is labeled with a TR-FRET donor (e.g., terbium) and Helios is labeled with an

acceptor (e.g., BODIPY). In the presence of ALV2, the formation of the ternary complex

brings the donor and acceptor into close proximity, resulting in a high TR-FRET signal.

Materials:

DDB1ΔB-CRBNSPYCATCHER-BODIPY

Terbium-Streptavidin

Biotinylated IKZF2 (Helios)

ALV2, lenalidomide (negative control), CC-885 (positive control)

Procedure:

Titrate the compounds (ALV2, lenalidomide, CC-885) into a reaction mixture containing

DDB1ΔB-CRBNSPYCATCHER-BODIPY, Terbium-Streptavidin, and biotinylated IKZF2.

Incubate the reactions for 15 minutes at room temperature.

Measure TR-FRET as described in the CRBN binding assay.

The TR-FRET signal is calculated as the 520/490 nm ratio.[1]

Quantitative Mass Spectrometry-Based Proteomics
Objective: To assess the global selectivity of ALV2 by quantifying changes in the cellular

proteome upon treatment.

Principle: This method uses mass spectrometry to identify and quantify thousands of proteins

in a cell lysate. By comparing the proteomes of cells treated with ALV2 versus a vehicle
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control, proteins that are selectively degraded by ALV2 can be identified.

Procedure:

Treat Jurkat cells with 1 µM of ALV2 for 4 hours.

Lyse the cells and digest the proteins into peptides.

Analyze the peptide mixtures using multiplexed mass spectrometry.

Quantify approximately 7,900 proteins.

Assess significant changes in protein levels using a moderated t-test.[1]

HiBiT-Based Helios Degradation Assay (General
Protocol)
While a specific protocol for ALV2 is not detailed in the cited literature, a general methodology

for assessing Helios degradation using the HiBiT system is as follows. This method relies on a

cell line where the endogenous Helios (IKZF2) gene is tagged with the small, 11-amino-acid

HiBiT peptide. The HiBiT peptide can combine with the LgBiT protein to form a functional

NanoLuc luciferase, and the resulting luminescence is proportional to the amount of HiBiT-

tagged Helios.

Objective: To measure the degradation of Helios in live cells in response to ALV2 treatment.

Materials:

Jurkat (or other suitable cell line) with endogenous IKZF2 tagged with HiBiT.

LgBiT protein or a cell line co-expressing LgBiT.

Nano-Glo® Live Cell Assay System.

ALV2 compound.

Procedure:
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Plate the HiBiT-IKZF2 expressing cells in a multi-well plate.

Add the Nano-Glo® Live Cell substrate and LgBiT protein (if not co-expressed) to the

cells.

Treat the cells with a dilution series of ALV2.

Measure luminescence at various time points using a luminometer.

A decrease in luminescence indicates the degradation of HiBiT-Helios.

Calculate degradation parameters such as DC50 (concentration for 50% degradation) and

Dmax (maximum degradation).

Visualizations
Signaling Pathway of ALV2
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Caption: Mechanism of action of ALV2 as a Helios molecular glue degrader.

Experimental Workflow for Assessing Helios
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Caption: Experimental workflows for assessing Helios degradation by ALV2.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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